molecular formula C7H3BrClF3O B134258 4-Bromo-2-chloro-1-(trifluoromethoxy)benzene CAS No. 158579-80-7

4-Bromo-2-chloro-1-(trifluoromethoxy)benzene

Cat. No. B134258
M. Wt: 275.45 g/mol
InChI Key: WSENYRJAJFHXQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06323155B1

Procedure details

A solution of 3-chloro4-trifluoromethoxyaniline (5.1 g) in acetic acid (31 ml) was stirred and treated with sodium nitrite (2.16 g) in concentrated sulphuric acid (14 ml) at below 18° C. After an additional 1 hour at 10° C., the solution was added to a mixture of copper (I) bromide (7.7 g) and hydrobromic acid (24.5 ml) in water at 40-50° C. The reaction was completed by heating at 50° C. for 2 hours, water was added and the mixture filtered. The filtrate was extracted with ether, washed with sodium bicarbonate, dried (magnesium sulphate) and evaporated to give 3-chloro-4-trifluoromethoxy-bromobenzene (6.05 g) as a brown oil, NMR (CDCl3) 7.10(m,1H), 7.35(m,1H), 7.55(d,1H).
Quantity
5.1 g
Type
reactant
Reaction Step One
Quantity
31 mL
Type
solvent
Reaction Step One
Quantity
2.16 g
Type
reactant
Reaction Step Two
Quantity
14 mL
Type
solvent
Reaction Step Two
Quantity
24.5 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
7.7 g
Type
catalyst
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([CH:6]=[CH:7][C:8]=1[O:9][C:10]([F:13])([F:12])[F:11])N.N([O-])=O.[Na+].[BrH:18]>C(O)(=O)C.S(=O)(=O)(O)O.O.[Cu]Br>[Cl:1][C:2]1[CH:3]=[C:4]([Br:18])[CH:6]=[CH:7][C:8]=1[O:9][C:10]([F:13])([F:12])[F:11] |f:1.2|

Inputs

Step One
Name
Quantity
5.1 g
Type
reactant
Smiles
ClC=1C=C(N)C=CC1OC(F)(F)F
Name
Quantity
31 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
2.16 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
14 mL
Type
solvent
Smiles
S(O)(O)(=O)=O
Step Three
Name
Quantity
24.5 mL
Type
reactant
Smiles
Br
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Name
Quantity
7.7 g
Type
catalyst
Smiles
[Cu]Br
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the mixture filtered
EXTRACTION
Type
EXTRACTION
Details
The filtrate was extracted with ether
WASH
Type
WASH
Details
washed with sodium bicarbonate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (magnesium sulphate)
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ClC=1C=C(C=CC1OC(F)(F)F)Br
Measurements
Type Value Analysis
AMOUNT: MASS 6.05 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.